

Structure-Activity Relationship (SAR) studies of 4-phenylpyrimidine analogs

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Compound of Interest

Compound Name: (4-Phenylpyrimidin-2-
YL)methanamine hydrochloride

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Evaluating 4-Phenylpyrimidine Analogs: A Comparative SAR Guide for Target Optimization

The 4-phenylpyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a highly tunable core for targeting both kinases (such as Aurora Kinase A) and cytochrome P450 enzymes (such as Cholesterol 24-Hydroxylase, CH24H). Unlike traditional 4-arylpyridines or non-selective pan-kinase inhibitors, the 4-phenylpyrimidine core provides distinct electronic and steric advantages that allow researchers to decouple target potency from off-target liabilities.

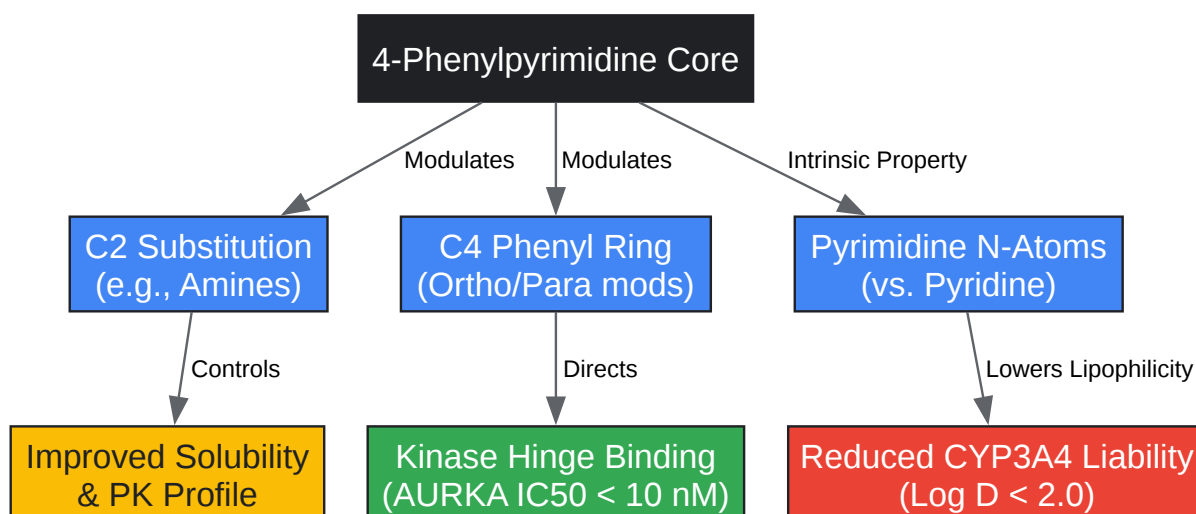
This guide objectively compares the structure-activity relationship (SAR) performance of 4-phenylpyrimidine analogs against established alternatives, providing mechanistic insights and self-validating experimental protocols to support lead optimization.

Mechanistic SAR Logic: The Causality Behind the Scaffold

When optimizing a lead compound, the choice between a pyridine and a pyrimidine core fundamentally alters the molecule's physicochemical profile.

1. Mitigating CYP3A4 Liability via Lipophilic Efficiency (LLE) A major hurdle in central nervous system (CNS) drug development is off-target CYP3A4 inhibition, which is heavily driven by lipophilicity. Replacing a 4-arylpyridine core with a 4-phenylpyrimidine core introduces a second sp²-hybridized nitrogen into the aromatic ring. This inherently decreases the overall electron density and lowers the pK_a of the molecule. Causally, this structural edit significantly reduces the molecule's lipophilicity (Log D). Because CYP3A4 relies on hydrophobic interactions within its large active site to bind substrates, this reduction in Log D directly causes a drop in off-target CYP3A4 inhibition, improving the safety profile without sacrificing target engagement[1].

2. Directing Kinase Selectivity via Hinge Binding In kinase drug discovery, the pyrimidine N1 and C2-amino groups act as critical hydrogen bond acceptors and donors, respectively, anchoring the molecule to the kinase hinge region (e.g., Ala213 in AURKA). By introducing specific ortho-substitutions on the C4-phenyl ring, medicinal chemists can force a steric clash that twists the phenyl ring out of the pyrimidine plane. This induced conformational twist perfectly exploits the specific shape of the AURKA selectivity pocket, granting exceptional selectivity over the closely related Aurora Kinase B (AURKB)[2].



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Caption: Logical SAR relationships governing 4-phenylpyrimidine scaffold optimization.

Comparative Performance Data

To objectively evaluate the 4-phenylpyrimidine scaffold, we compare its performance across two distinct therapeutic applications: CH24H inhibition and AURKA inhibition.

Table 1: CH24H Inhibition & CYP3A4 Selectivity Profiling

This table compares a 4-arylpyridine precursor to an optimized 4-phenylpyrimidine analog in the context of CH24H inhibition[1],[3].

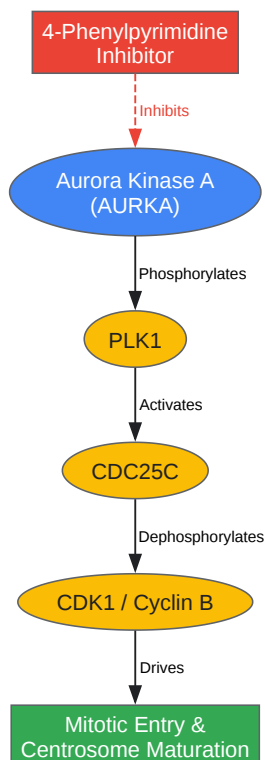
Compound Class	Representative Compound	CH24H IC50 (nM)	CYP3A4 Inhibition (@ 10 µM)	Log D (pH 7.4)	Mechanistic Observation
4-Arylpyridine	Compound 6 (Soticlestat analog)	8.5	83% (High Liability)	3.2	High lipophilicity drives potent target engagement but promiscuous CYP binding.
4-Phenylpyrimidine	Compound 8	44.0	50% (Reduced Liability)	1.8	N-addition lowers Log D, rescuing the CYP3A4 profile while maintaining nanomolar potency.

Table 2: Aurora Kinase A (AURKA) Target Selectivity

This table compares an ortho-substituted 4-phenylpyrimidine derivative against classic pan-Aurora inhibitors[2],[4],[5].

Inhibitor Class	Compound	AURKA IC50 (nM)	AURKB IC50 (nM)	Off-Target Activity (e.g., RIPK1)
Pan-Kinase Inhibitor	Tozasertib (VX-680)	0.6	18.0	High (RIPK1 IC50 = 1.06 μ M)
Pan-Kinase Inhibitor	Danusertib	13.0	79.0	Moderate
4-Phenylpyrimidine	Ortho-carboxy analog 1	6.1	>10,000	Minimal

Data Synthesis: While Tozasertib is highly potent, it acts as a pan-kinase inhibitor with significant off-target effects, including the unintended inhibition of RIPK1-dependent necroptosis[5]. Conversely, the 4-phenylpyrimidine analog achieves comparable single-digit nanomolar potency for AURKA while utilizing ortho-steric clashing to completely abrogate AURKB and off-target binding[2].



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Caption: AURKA signaling pathway and the specific intervention point of 4-phenylpyrimidine inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous SAR profiling, the following methodologies are designed as self-validating systems.

Protocol 1: ADP-Glo™ Kinase Assay for AURKA IC50 Determination

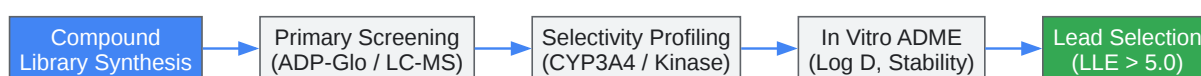
Causality of Choice: We utilize the ADP-Glo assay rather than radiometric ³²P-ATP assays because it provides a stable luminescent signal that is less susceptible to compound auto-fluorescence interference, while eliminating radioactive waste.

- **Reagent Preparation:** Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute AURKA enzyme to a working concentration of 2 nM.
- **Compound Titration:** Prepare a 10-point 3-fold serial dilution of the 4-phenylpyrimidine analogs in 100% DMSO. Transfer 100 nL to a 384-well white plate using an acoustic dispenser to eliminate tip-based carryover.
- **Reaction Initiation:** Add 5 μL of the AURKA solution to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding. Add 5 μL of ATP/Substrate mix (10 μM ATP final).
- **Self-Validation Step (Critical):** Run a standard curve of ATP/ADP ratios (0% to 100% conversion) on the same plate. Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 μM Tozasertib (100% inhibition) control wells. The assay is only valid if Z' > 0.6 and the standard curve R² > 0.99.
- **Detection:** Add 10 μL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 20 μL of Kinase Detection Reagent (30 min incubation). Read luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: High-Throughput LC-MS/MS CYP3A4 Inhibition Assay

Causality of Choice: LC-MS/MS is chosen over fluorescent substrate assays to prevent false positives caused by the intrinsic fluorescence of pyrimidine derivatives.

- Incubation Setup: In a 96-well plate, combine human liver microsomes (0.1 mg/mL final) with 3 μ M Midazolam (CYP3A4 specific substrate) in 100 mM potassium phosphate buffer (pH 7.4).
- Compound Addition: Spike in 4-phenylpyrimidine analogs at 1 μ M and 10 μ M concentrations.
- Reaction & Quenching: Initiate the reaction by adding NADPH (1 mM final). Incubate at 37°C for 10 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).
- Self-Validation Step: Centrifuge at 4000 rpm for 15 minutes. The recovery of the internal standard must be within $\pm 15\%$ across all wells to validate extraction efficiency. Ketoconazole must be run concurrently as a positive control (expected IC₅₀ ~ 0.05 μ M).
- Analysis: Quantify the formation of 1'-hydroxymidazolam via LC-MS/MS. Calculate % inhibition relative to vehicle control.



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Caption: Step-by-step experimental workflow for evaluating 4-phenylpyrimidine analogs.

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